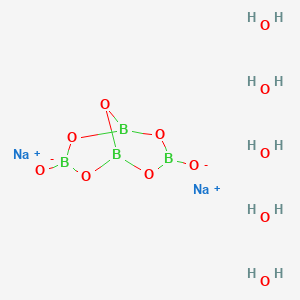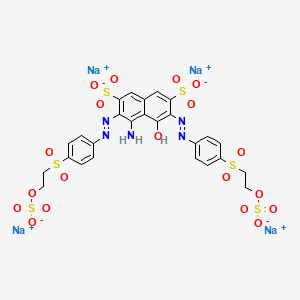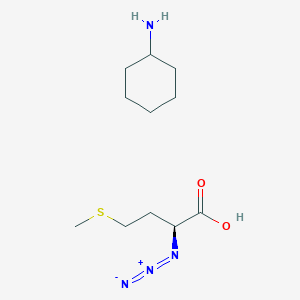
Z-D-Phe-phe-arg(NO2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-D-Phe-Phe-Arg(NO2)-OH, also known as ZFPR, is a peptide that has attracted the attention of scientists due to its potential therapeutic applications. ZFPR is a synthetic peptide that is derived from the natural proteinase inhibitor, alpha-1-antitrypsin. This peptide has been extensively studied for its ability to inhibit the activity of various enzymes, which makes it a promising candidate for the treatment of a range of diseases.
Mechanism of Action
Z-D-Phe-phe-arg(NO2)-OH exerts its effects by inhibiting the activity of various enzymes, such as MMPs and uPA. MMPs are a family of enzymes that are involved in the breakdown of extracellular matrix (ECM) proteins, which are essential for cell migration and invasion. uPA is an enzyme that is involved in the activation of plasminogen, which in turn leads to the breakdown of ECM proteins. Inhibition of these enzymes by this compound can prevent cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. This compound can inhibit the activity of various inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Inhibition of these enzymes can reduce inflammation and prevent the development of various inflammatory diseases. This compound can also inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
Z-D-Phe-phe-arg(NO2)-OH has several advantages for lab experiments. It is a synthetic peptide, which means that it can be easily synthesized and purified in large quantities. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is that it can be expensive to synthesize, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of Z-D-Phe-phe-arg(NO2)-OH. One of the most promising directions is the development of this compound-based therapeutics for the treatment of cancer. This compound can be modified to improve its stability and bioavailability, which can enhance its therapeutic potential. Another future direction is the study of this compound in other disease models, such as inflammatory diseases and cardiovascular diseases. Finally, the development of new synthesis methods for this compound can further improve its availability and reduce its cost.
Synthesis Methods
The synthesis of Z-D-Phe-phe-arg(NO2)-OH involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of amino acids to a growing peptide chain. This compound is synthesized using a resin-bound peptide, which is then cleaved from the resin using an appropriate cleavage agent. The resulting peptide is then purified using various chromatographic techniques.
Scientific Research Applications
Z-D-Phe-phe-arg(NO2)-OH has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the activity of various enzymes that are involved in cancer progression, such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA). Inhibition of these enzymes can prevent cancer cells from invading surrounding tissues and metastasizing to other parts of the body.
properties
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38)/t25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRYKDNZJXVRL-GMQQYTKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

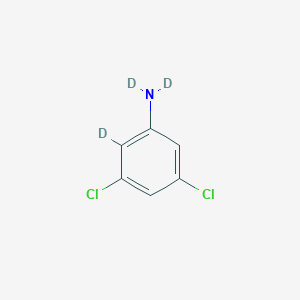
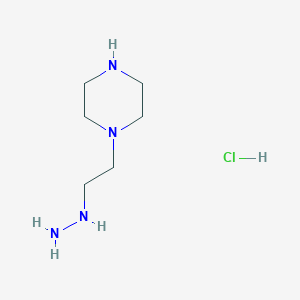

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)
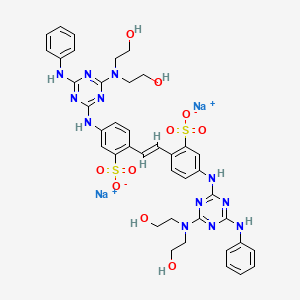
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox](/img/no-structure.png)

